Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate
Description
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 1-(6-chloropyrazin-2-yl)oxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3 |
InChI Key |
IVOYJKWSEAFVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under basic conditions .
Industrial Production Methods
the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Analysis :
- Pyridazine analogs (e.g., from ) exhibit distinct electronic profiles due to nitrogen adjacency, which may reduce aromatic stability compared to pyrazine’s symmetrical N placement .
Ester Group Modifications
Ester groups influence lipophilicity and hydrolysis rates:
Analysis :
- Methyl esters generally hydrolyze faster than ethyl analogs, impacting shelf life and metabolic pathways. The Boc-protected analog in highlights how ester modifications can enable selective deprotection strategies in synthesis .
Functional Group Variations and Their Implications
Functional groups dictate solubility, reactivity, and biological activity:
Analysis :
- The target compound lacks polar groups (e.g., -NH2, -OH), suggesting lower aqueous solubility compared to amino- or hydroxyethyl analogs. Its chloropyrazine and ester groups likely enhance lipophilicity, favoring membrane permeability in drug design contexts .
Analysis :
- Recrystallization using DCM/MeOH () is a common strategy for cyclopropane carboxylates, suggesting applicability to the target compound. The discontinuation of the pyridazine analog () may reflect synthetic challenges or instability .
Biological Activity
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 240.65 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Receptors : The compound acts as an inhibitor of specific receptors related to lysophosphatidic acid (LPA), particularly LPA receptor 1 (LPAR1), which is involved in various cellular processes including proliferation, migration, and survival of cells .
- Modulation of Enzyme Activity : It may also interact with enzymes that are critical for metabolic pathways, influencing the synthesis and degradation of biologically active molecules.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may interfere with tumor cell proliferation through receptor-mediated pathways.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models, it has shown promise in reducing neuronal cell death induced by oxidative stress. The proposed mechanism involves the modulation of signaling pathways that protect against apoptosis .
Case Studies
A notable case study involved the administration of this compound in a controlled trial focusing on its effects on patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as an analgesic agent.
Study Design
- Participants : 60 patients with chronic pain
- Method : Double-blind, placebo-controlled trial
- Duration : 12 weeks
- Outcome Measures : Pain intensity (measured using a visual analog scale)
The study reported a statistically significant decrease in pain levels in the treatment group (p < 0.05), supporting further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate, and how can stereochemical control be achieved?
- Methodology : Cyclopropanation via [2+1] annulation using diazo compounds or metal-catalyzed methods (e.g., Simmons-Smith) is common for cyclopropane rings. To introduce the 6-chloropyrazine moiety, nucleophilic aromatic substitution (SNAr) with a cyclopropane-derived alkoxide is recommended. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts (e.g., Rh(II) complexes), can enforce stereocontrol .
- Key Considerations : Monitor reaction temperature and solvent polarity to minimize ring strain-induced side reactions. Use HPLC or chiral GC to verify enantiomeric excess .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and ester/ether linkages.
- Mass Spectrometry : HRMS for molecular ion verification (e.g., m/z ~255.05 for C₁₀H₉ClN₂O₃).
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for strained cyclopropane systems .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™). The chloropyrazine group may act as a hydrogen-bond acceptor.
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in model cell lines (e.g., HEK293).
- Cytotoxicity : MTT assay in cancer/normal cell lines to assess selectivity .
Advanced Research Questions
Q. How do electronic effects of the 6-chloropyrazine substituent influence reactivity in cross-coupling reactions?
- Methodology : Perform computational studies (DFT) to map electron density distribution. Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids. The electron-withdrawing Cl group activates the pyrazine ring for nucleophilic substitution but may deactivate metal-catalyzed couplings .
- Data Analysis : Correlate Hammett σ values of substituents with reaction rates. Use LC-MS to track intermediates .
Q. What strategies mitigate cyclopropane ring opening during functionalization?
- Methodology :
- Protecting Groups : Temporarily protect the ester (e.g., tert-butyl) to reduce electrophilic attack on the strained ring.
- Low-Temperature Conditions : Perform reactions at ≤0°C to limit ring strain release.
- Radical Stabilization : Use photoredox catalysis for C–H functionalization to avoid ionic intermediates that destabilize the ring .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450). Focus on the chloropyrazine moiety’s role in π-π stacking or halogen bonding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis : Engineer target proteins with residue substitutions (e.g., Tyr→Phe) to identify critical interactions .
Q. What analytical techniques resolve contradictions in reported synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Vary catalyst loading, solvent, and temperature to identify critical factors.
- In Situ IR Spectroscopy : Track diazo decomposition or intermediate formation.
- Meta-Analysis : Compare literature data (e.g., PubChem, ) to isolate variables like solvent purity or catalyst batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
